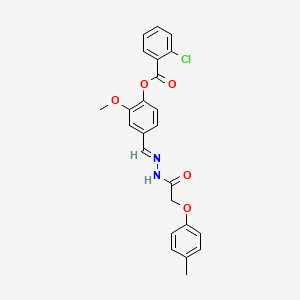
2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C24H21ClN2O5 and a molecular weight of 452.898 . This compound is known for its unique structure, which includes a methoxy group, a methylphenoxy group, and a chlorobenzoate group. It is often used in early discovery research due to its rare and unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-methylphenoxyacetic acid, which is then reacted with hydrazine to form the carbohydrazide intermediate. This intermediate is further reacted with 2-methoxy-4-formylphenyl 2-chlorobenzoate under specific conditions to yield the final product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maintain product purity and yield .
化学反应分析
Types of Reactions
2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carbohydrazonoyl moiety can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-hydroxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate, while reduction of the carbonyl group can yield 2-methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzyl alcohol .
科学研究应用
2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
- 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl acetate
Uniqueness
What sets 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable tool in scientific research .
属性
CAS 编号 |
330594-14-4 |
|---|---|
分子式 |
C24H21ClN2O5 |
分子量 |
452.9 g/mol |
IUPAC 名称 |
[2-methoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O5/c1-16-7-10-18(11-8-16)31-15-23(28)27-26-14-17-9-12-21(22(13-17)30-2)32-24(29)19-5-3-4-6-20(19)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI 键 |
IXIUUWJSHDBMBH-VULFUBBASA-N |
手性 SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-(Phenylmethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11557702.png)
![Methyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate](/img/structure/B11557703.png)
![N-[(1E)-1-(4-fluorophenyl)-3-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11557706.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11557711.png)
![4-chloro-2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557719.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11557736.png)
![N'-[(E)-(4-nitrothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11557741.png)
![2-(3-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11557745.png)
![2,6-Dibromo-4-[(E)-[(2-methylphenyl)imino]methyl]phenyl benzoate](/img/structure/B11557750.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11557756.png)
![N-(2-Bromophenyl)-4-{N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide](/img/structure/B11557763.png)
![2-Ethoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11557774.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11557778.png)
